molecular formula C10H11BrO3 B13551631 3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid

3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13551631
M. Wt: 259.10 g/mol
InChI Key: HKDCOEOXQCJHFN-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the hydroxypropanoic acid group. One common method involves the bromination of 3-methylphenyl acetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(4-Bromo-3-methylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(3-Methylphenyl)-3-hydroxypropanoic acid.

    Substitution: 3-(4-Hydroxy-3-methylphenyl)-3-hydroxypropanoic acid.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid
  • 4-Bromo-3-methylphenyl isocyanate
  • 4-Bromo-3-methylbenzoic acid

Uniqueness

3-(4-Bromo-3-methylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a hydroxypropanoic acid group on the same benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

HKDCOEOXQCJHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)O)Br

Origin of Product

United States

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